molecular formula C17H13ClFN3O B2493548 2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide CAS No. 882150-15-4

2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide

Cat. No. B2493548
CAS RN: 882150-15-4
M. Wt: 329.76
InChI Key: WNTQWVSLHGBDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as CF3Pyr, and it is a pyrazole derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The exact mechanism of action of CF3Pyr is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CF3Pyr has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects
CF3Pyr has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CF3Pyr has also been shown to reduce pain responses in animal models, suggesting its potential use as an analgesic. In addition, CF3Pyr has demonstrated anti-tumor activity in vitro and in vivo, indicating its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of CF3Pyr is its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. Its multi-step synthesis method allows for the production of large quantities of the compound, making it suitable for lab experiments. However, one limitation of CF3Pyr is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

Future research on CF3Pyr could focus on its potential use in cancer treatment, as well as its effects on other signaling pathways and enzymes. Further studies could also investigate its potential use as an analgesic and anti-inflammatory agent. In addition, future research could explore the potential use of CF3Pyr in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of CF3Pyr involves a multi-step process that starts with the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1-phenylpyrazole. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

CF3Pyr has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. CF3Pyr has also demonstrated anti-tumor activity in vitro and in vivo, suggesting its potential use in cancer treatment.

properties

IUPAC Name

2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-10-16(23)20-15-11-22(14-4-2-1-3-5-14)21-17(15)12-6-8-13(19)9-7-12/h1-9,11H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQWVSLHGBDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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